Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a carboxylate ester. The presence of bromine and fluorine atoms in the phenoxy moiety adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of benzyl piperidine with 3-bromo-4-fluorophenol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with a carboxylating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenation.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, potentially leading to significant biological effects .
Comparison with Similar Compounds
- Benzyl 4-bromopiperidine-1-carboxylate
- 4-(Trifluoromethyl)benzyl bromide
- Indole derivatives
Comparison: Compared to similar compounds, Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate stands out due to its unique combination of bromine and fluorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
benzyl 4-[(3-bromo-4-fluorophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO3/c21-18-12-17(6-7-19(18)22)25-13-16-8-10-23(11-9-16)20(24)26-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWISADOAYWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC(=C(C=C2)F)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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